molecular formula C10H14N2OS B14050399 (R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

Cat. No.: B14050399
M. Wt: 210.30 g/mol
InChI Key: AIPSJOUYSQXOGI-CQSZACIVSA-N
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Description

®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with pyridine-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond between the sulfinamide and the aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Secondary amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in metal-catalyzed reactions. Its unique structure allows it to coordinate with metal ions, making it useful in the development of new catalysts.

Medicine

In medicine, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of enzyme inhibition.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various high-value products.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide
  • ®-2-methyl-N-(quinolin-2-ylmethylidene)propane-2-sulfinamide
  • ®-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide

Uniqueness

®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both a pyridine ring and a sulfinamide group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/t14-/m1/s1

InChI Key

AIPSJOUYSQXOGI-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC=CC=N1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=N1

Origin of Product

United States

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